2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one
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Overview
Description
2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as FBTB and has a molecular formula of C17H10FN3OS.
Scientific Research Applications
Corrosion Inhibition
The thiazino[3,2-a]benzimidazole moiety present in the compound suggests potential applications as a corrosion inhibitor . Research indicates that similar structures have been studied for their efficiency in protecting metals against corrosion, particularly in acidic environments . This application is crucial in industries where metal longevity and integrity are paramount.
Pharmaceutical Research
Compounds with the thiazino[3,2-a]benzoimidazole structure have been explored for their pharmacological activities. While specific data on Oprea1_651882 is not readily available, its structural analogs have been investigated for various biological activities, which could include antifungal, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_651882” or “2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad-spectrum biological activities . For example, it may interfere with the replication of viruses in the case of antiviral activity, or it may inhibit enzymes involved in inflammation for anti-inflammatory activity. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these properties, as well as factors such as its stability and the presence of any metabolic enzymes that could degrade it.
Result of Action
The result of the compound’s action would be the observed biological activities, such as antiviral or anti-inflammatory effects . These effects would be the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.
properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPSETWJSNMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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